Scientific Field: Chemical Engineering
Application Summary: BMIMCl is used as a green material for extractive deep desulfurization of liquid fuel.
Methods of Application: BMIMCl is synthesized by a nucleophilic substitution reaction of n-methylimidazolium and 1-chlorobutane.
Scientific Field: Green Biorefining Technologies
Application Summary: BMIMCl has the unique ability to dissolve and fractionate lignocellulosic biomass, which is crucial for the development of green biorefining technologies.
Methods of Application: A complete dissolution of lignocellulose requires prolonged treatment at elevated temperatures, which can cause the partial degradation of ILs.
Scientific Field: Energy Storage
Application Summary: BMIMCl exhibits high ionic conductivity and is used as an electrolyte in lithium/sodium ion batteries.
Scientific Field: Renewable Energy
Application Summary: BMIMCl is used in dye-sensitized solar cells.
Scientific Field: Material Science
Application Summary: BMIMCl is used as a medium for the synthesis of conducting polymers.
Scientific Field: Organic Chemistry
Application Summary: BMIMCl, in combination with aluminium chloride, forms an organoaluminate molten salt, which can act as an acidic catalyst for the alkylation of isobutane with 2-butene.
Scientific Field: Green Chemistry
Application Summary: BMIMCl enhances the kinetics of acid-catalysed hydrolysis of 1,4-b-glucans in binary solvent mixtures.
Scientific Field: Ionic Liquid Chemistry
Application Summary: BMIMCl can be used as a precursor for the preparation of other ionic liquids by anion metathesis.
Application Summary: BMIMCl is used as a medium for the synthesis of intercalation electrode materials.
Application Summary: BMIMCl, in combination with other substances, can act as a catalyst for the production of biodiesel.
Application Summary: BMIMCl is used as a solvent for cellulose processing.
Application Summary: BMIMCl can be used as a medium for various organic reactions.
1-Butyl-3-methylimidazolium chloride is an ionic liquid characterized by its unique structure, which consists of a butyl group and a methyl group attached to the imidazolium ring. Its molecular formula is C8H15ClN2, and it has a molecular weight of 174.67 g/mol. This compound is known for its low volatility and thermal stability, making it suitable for various applications in chemistry and materials science. It appears as a cream to yellow solid with a melting point of approximately 73°C and is soluble in water .
BMIMCl's mechanism of action depends on the application. As an ionic liquid, it can act as a solvent for various reactions. The combination of its polar imidazolium cation and weakly coordinating chloride anion allows it to dissolve a wide range of polar and non-polar compounds []. In extractive desulfurization, BMIMCl can selectively extract sulfur compounds from fuels due to interactions between the sulfur and the cation [].
Research indicates that 1-butyl-3-methylimidazolium chloride exhibits biological activity that warrants attention. It has been noted for its potential toxicity, as it can cause skin irritation, serious eye damage, and is harmful if ingested. Moreover, it poses a long-term aquatic hazard . Studies suggest that its ionic liquid properties may influence cellular interactions, although specific details on its biological effects remain an area for further investigation.
The synthesis of 1-butyl-3-methylimidazolium chloride typically involves the alkylation of 1-methylimidazole with butyl chloride. The general reaction can be outlined as follows:
This method allows for the efficient production of high-purity ionic liquid suitable for various applications .
1-Butyl-3-methylimidazolium chloride finds applications across multiple fields:
Its versatility makes it a valuable component in both industrial and research settings .
Interaction studies involving 1-butyl-3-methylimidazolium chloride focus on its behavior in various chemical environments. Its ability to solvate ions and polar molecules plays a crucial role in enhancing reaction kinetics and selectivity. Furthermore, investigations into its interactions with biological systems have highlighted potential toxicity concerns, necessitating careful handling and usage protocols .
Several compounds share structural similarities with 1-butyl-3-methylimidazolium chloride, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Butyl-3-methylimidazolium chloride | C8H15ClN2 | Balanced hydrophilicity and hydrophobicity |
1-Ethyl-3-methylimidazolium chloride | C6H12ClN2 | Shorter alkyl chain; more hydrophilic |
1-Hexyl-3-methylimidazolium chloride | C10H19ClN2 | Longer alkyl chain; higher viscosity |
1-Octyl-3-methylimidazolium chloride | C12H23ClN2 | Very hydrophobic; used in non-aqueous systems |
The uniqueness of 1-butyl-3-methylimidazolium chloride lies in its balanced properties that make it suitable for diverse applications while maintaining manageable toxicity levels compared to other longer-chain analogs .
Acute Toxic;Irritant;Health Hazard;Environmental Hazard